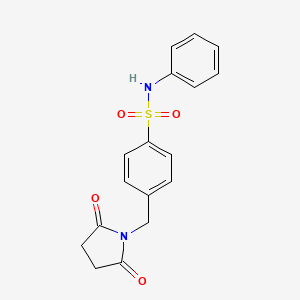

4-((2,5-dioxopyrrolidin-1-yl)methyl)-N-phenylbenzenesulfonamide

CAS No.: 941252-21-7

Cat. No.: VC4767072

Molecular Formula: C17H16N2O4S

Molecular Weight: 344.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941252-21-7 |

|---|---|

| Molecular Formula | C17H16N2O4S |

| Molecular Weight | 344.39 |

| IUPAC Name | 4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-phenylbenzenesulfonamide |

| Standard InChI | InChI=1S/C17H16N2O4S/c20-16-10-11-17(21)19(16)12-13-6-8-15(9-7-13)24(22,23)18-14-4-2-1-3-5-14/h1-9,18H,10-12H2 |

| Standard InChI Key | PVPNEOFHNOJKAE-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1=O)CC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |

Introduction

"4-((2,5-dioxopyrrolidin-1-yl)methyl)-N-phenylbenzenesulfonamide" is a chemical compound with potential applications in pharmaceutical research and material sciences. Its structure incorporates a sulfonamide group, a phenyl ring, and a pyrrolidinedione moiety, making it an interesting candidate for biological and chemical studies.

Synthesis

The synthesis of this compound typically involves:

-

Preparation of the benzenesulfonamide precursor: Reaction of sulfonyl chlorides with aniline derivatives under basic conditions to form N-substituted sulfonamides.

-

Attachment of the pyrrolidinedione group: Functionalization with succinimide derivatives through alkylation or condensation reactions.

Applications

4.1 Pharmaceutical Potential

Sulfonamide derivatives are widely studied for their biological activities, including:

-

Antibacterial properties: Sulfonamides inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.

-

Anti-inflammatory effects: The phenylsulfonamide moiety has shown promise in modulating inflammatory pathways.

This specific compound could be explored for its potential to interact with protein targets due to its structural features.

4.2 Material Science

The presence of sulfonamide and pyrrolidinedione groups suggests potential utility in polymer chemistry or as intermediates in the synthesis of functional materials.

Data Table

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.39 g/mol |

| Structural Features | Sulfonamide, phenyl ring, succinimide |

| Potential Applications | Antibacterial, anti-inflammatory |

| Known Biological Activity | Limited data available |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume